4-Acetyl-4'-chlorobiphenyl

Description

BenchChem offers high-quality 4-Acetyl-4'-chlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-4'-chlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

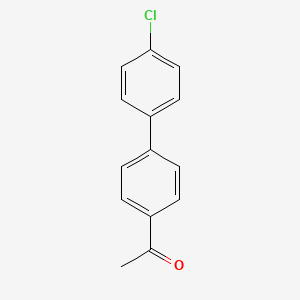

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-chlorophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGUSEJJJVVVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343830 | |

| Record name | 4-acetyl-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-07-3 | |

| Record name | 4-acetyl-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the physical and chemical properties of 4-acetyl-4'-chlorobiphenyl

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-acetyl-4'-chlorobiphenyl

For professionals in the fields of chemical research and drug development, a thorough understanding of a compound's properties is paramount. This guide offers a detailed examination of 4-acetyl-4'-chlorobiphenyl (4-AcCl-BP), an aromatic ketone with significant applications in organic synthesis and potential relevance in materials science and pharmaceutical development.[1]

Compound Identification and Structure

4-acetyl-4'-chlorobiphenyl is an organic compound characterized by a biphenyl backbone.[1] This core structure consists of two phenyl rings linked by a single carbon-carbon bond. One phenyl ring is substituted with an acetyl group (-COCH₃) at the para position (position 4), while the other ring bears a chlorine atom, also at the para position (position 4').[1] This specific substitution pattern gives rise to its systematic IUPAC name: 1-[4-(4-chlorophenyl)phenyl]ethanone .[1][2]

The presence of the biphenyl structure, the electrophilic acetyl group, and the halogen substituent defines its chemical behavior and physical characteristics.

Key Identifiers:

| Identifier | Value |

| CAS Number | 5002-07-3[1][2][3] |

| Molecular Formula | C₁₄H₁₁ClO[1][2][3] |

| Molecular Weight | 230.69 g/mol [1][2][3] |

| IUPAC Name | 1-[4-(4-chlorophenyl)phenyl]ethanone[1][2] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl[1][2] |

| InChI Key | NPGUSEJJJVVVME-UHFFFAOYSA-N[1][2] |

Physical Properties

The physical state and solubility of 4-acetyl-4'-chlorobiphenyl are dictated by its relatively large, nonpolar biphenyl core and the presence of a polar carbonyl group and a halogen. Halogenated biphenyl compounds demonstrate clear trends in their physical properties that correlate with the size and polarizability of the halogen atom.[1]

As part of this series, the melting and boiling points of 4-acetyl-4'-chlorobiphenyl are expected to fall between those of its fluoro- and bromo- analogs.[1] The melting points in the 4-acetyl-4'-halobiphenyl series increase progressively from the fluoro derivative (115-117 °C) to the iodo derivative (130-132 °C).[1]

Table of Physical Properties:

| Property | Value/Description | Source(s) |

| Appearance | White or pale brown solid/powder to crystal. | [4][5] |

| Melting Point | Between 117-130 °C (Estimated based on halo-analog trends). | [1] |

| Boiling Point | Boiling points for 4'-halo-biphenyl analogues range from 320-380 °C. | [1] |

| Solubility | Exhibits extremely low water solubility (<1 mg/L at 25°C). Soluble in organic solvents like toluene. | [1][6] |

The low aqueous solubility is a critical factor in experimental design, particularly for biological assays, necessitating the use of organic co-solvents. This low solubility stems from the significant hydrophobic character of the chlorinated biphenyl backbone, which is not sufficiently counteracted by the polar acetyl group.[1]

Chemical Properties and Reactivity

The chemical reactivity of 4-acetyl-4'-chlorobiphenyl is governed by three primary functional regions: the two aromatic rings and the acetyl group's carbonyl center.

Electrophilic Aromatic Substitution

Both phenyl rings can undergo electrophilic aromatic substitution, but their reactivity is influenced by the existing substituents.[1]

-

Acetyl-Substituted Ring : The acetyl group is an electron-withdrawing group, which deactivates this ring towards electrophilic attack and directs incoming electrophiles to the meta positions relative to the acetyl group.[1]

-

Chloro-Substituted Ring : The chlorine atom is also deactivating but is an ortho, para-director due to its lone pairs of electrons. Since the para position is occupied by the other phenyl ring, substitution will be directed to the ortho positions.

Nucleophilic Addition at the Carbonyl Group

The carbonyl carbon of the acetyl group is electrophilic (δ+) and is a primary site for nucleophilic attack.[1] This allows for a range of reactions, including reductions to form an alcohol or reductive aminations to form amines, which are common strategies in the synthesis of pharmaceutical derivatives.

Reactivity at the Chlorine Substituent

The carbon-chlorine bond is generally stable. However, under specific conditions, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), the chlorine atom can be replaced, allowing for the introduction of new functional groups. The reactivity of the C-X bond in such reactions follows the trend I > Br > Cl > F.[1]

Radical Reactions

4-acetyl-4'-chlorobiphenyl can engage in radical reactions, especially when subjected to oxidative conditions or photochemical activation.[1] The benzylic protons on the methyl group of the acetyl moiety are susceptible to hydrogen abstraction, which can initiate further radical-mediated processes.[1]

Synthesis and Purification

The synthesis of 4-acetyl-4'-chlorobiphenyl is most commonly achieved via Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds with aromatic rings.[1]

Synthesis Workflow: Friedel-Crafts Acylation

The diagram below illustrates the general workflow for the synthesis of 4-acetyl-4'-chlorobiphenyl from 4-chlorobiphenyl.

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

This reaction involves treating 4-chlorobiphenyl with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a solvent like carbon disulfide.[1] Yields for this method are reported to be between 70% and 94%.[1]

Purification Protocol: Column Chromatography

Column chromatography is a standard and effective method for purifying the crude product from the synthesis reaction.[1]

Objective: To separate the desired 4-acetyl-4'-chlorobiphenyl from unreacted starting materials and synthetic byproducts.

Methodology:

-

Stationary Phase Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry method with a nonpolar solvent (e.g., hexane) to ensure a uniform and bubble-free packing. Causality: Silica gel is a polar adsorbent; its high surface area allows for effective separation of compounds based on polarity.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully loaded onto the top of the silica gel bed. Causality: Using a minimal volume ensures the sample starts as a concentrated band, leading to better separation.

-

Elution: A gradient elution system of hexane and ethyl acetate is employed. The process starts with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and the polarity is gradually increased. Causality: Starting with low polarity allows less polar impurities to elute first. As polarity increases, the more polar product, 4-acetyl-4'-chlorobiphenyl, will begin to move down the column and elute. This gradient approach provides finer separation than an isocratic (constant solvent mixture) elution.

-

Fraction Collection: Eluent is collected in sequential fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified solid. Purity is typically assessed to be between 95% and 99%.[1]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 4-acetyl-4'-chlorobiphenyl.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative analysis and purity determination.[1]

Objective: To determine the purity of a synthesized batch of 4-acetyl-4'-chlorobiphenyl.

Protocol:

-

System: A reversed-phase HPLC system equipped with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). Causality: A C18 column has a nonpolar stationary phase, which is ideal for retaining and separating hydrophobic molecules like 4-acetyl-4'-chlorobiphenyl from more polar impurities.

-

Mobile Phase: An isocratic or gradient mixture of water and acetonitrile, often with 0.1% formic acid.[1] Causality: Acetonitrile is the organic modifier that elutes the compound from the C18 column. Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks and better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.[1] Causality: The aromatic rings in the biphenyl structure exhibit strong absorbance at these wavelengths, providing high sensitivity.

-

Sample Preparation: Prepare a standard solution of ~1 mg/mL in acetonitrile.

-

Injection Volume: 10 µL.

-

Analysis: The retention time of the major peak is compared to a reference standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purities greater than 99% can be achieved and confirmed with this method.[1]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, likely in the range of 7.3 to 8.1 ppm. The methyl protons of the acetyl group would appear as a sharp singlet further upfield, around 2.6 ppm. The coupling patterns (doublets and triplets) of the aromatic protons would confirm the 4,4'-substitution pattern.

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 197 ppm. Aromatic carbons would appear between 127 and 145 ppm, and the methyl carbon would be around 26 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found around 1685 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 230. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be observed. A prominent fragment would be the loss of the methyl group ([M-15]⁺) at m/z 215, and another for the acylium ion ([M-CH₃CO]⁺) at m/z 43 or the biphenyl fragment itself.

Applications and Future Directions

4-acetyl-4'-chlorobiphenyl serves primarily as an intermediate in organic synthesis.[1] Its structural motifs are found in various fields:

-

Pharmaceuticals: The biphenyl structure is a known pharmacophore in several drug classes. The acetyl group provides a handle for further chemical modification to build more complex molecules with potential biological activity.[1]

-

Material Science: Biphenyl derivatives are investigated for their electronic properties and potential use in the development of new materials.[1]

-

Environmental Science: As a chlorinated biphenyl, it can be used as a reference standard for the analytical detection and monitoring of polychlorinated biphenyls (PCBs) and their degradation products in environmental samples.[1]

Future research will likely focus on leveraging this compound as a building block for novel pharmaceuticals and functional materials. Further investigation into its metabolic pathways and toxicological profile is also warranted, given its structural relationship to the broader class of PCBs.[1]

References

-

ChemBK. 4-Acetyl-4'-chlorobiphenyl. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592569, 4-Acetyl-4'-chlorobiphenyl. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4063565, 4-Acetyl-3'-chlorobiphenyl. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7113, 4-Acetylbiphenyl. PubChem. Available at: [Link]

-

CAS. (n.d.). 4-Acetylbiphenyl. CAS Common Chemistry. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. Available at: [Link]

Sources

- 1. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]

- 2. 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 [chemicalbook.com]

- 5. 4-Acetyl-4'-bromobiphenyl CAS#: 5731-01-1 [amp.chemicalbook.com]

- 6. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 4-acetyl-4'-chlorobiphenyl in organic solvents

An In-Depth Technical Guide to the Solubility of 4-acetyl-4'-chlorobiphenyl in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-acetyl-4'-chlorobiphenyl (4-AcCl-BP). Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical, field-proven methodologies for experimental solubility determination. By synthesizing fundamental theory with actionable protocols, this guide serves as an essential resource for any laboratory work involving the dissolution, purification, or formulation of 4-acetyl-4'-chlorobiphenyl.

Introduction and Physicochemical Profile

4-acetyl-4'-chlorobiphenyl is an aromatic ketone featuring a biphenyl backbone, a structure that imparts significant chemical stability and hydrophobicity.[1] One phenyl ring is substituted with an acetyl group at the para-position, while the other has a chlorine atom, also at the para-position. This substitution pattern is critical to its physical and chemical behavior.

Understanding the solubility of 4-AcCl-BP is paramount for a range of applications, from its use as a synthetic intermediate to its role in materials science and as a potential scaffold in medicinal chemistry.[1] Proper solvent selection is crucial for reaction kinetics, successful purification via recrystallization, and the formulation of homogenous solutions for analytical testing.

Table 1: Physicochemical Properties of 4-acetyl-4'-chlorobiphenyl

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO | [1][2][3] |

| Molecular Weight | 230.69 g/mol | [1][2][3] |

| Appearance | White to pale brown solid/powder | [4] |

| CAS Number | 5002-07-3 | [3] |

| Computed XLogP3 | 4.6 | [3] |

| Water Solubility | Extremely low (<1 mg/L estimated) | [1] |

The high XLogP3 value indicates a strong lipophilic (oil-loving) and hydrophobic (water-fearing) nature, which is the primary determinant of its solubility profile.[3]

Theoretical Framework: The Science of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle encapsulated in the phrase "like dissolves like."[5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-AcCl-BP, two main structural features dictate its interactions:

-

The Chlorobiphenyl Backbone: This large, nonpolar structure dominates the molecule's character. It is hydrophobic and engages primarily through van der Waals forces. Therefore, it has a strong affinity for nonpolar organic solvents. Polychlorinated biphenyls (PCBs) are well-known for their high solubility in nonpolar organic solvents and lipids.[7]

-

The Acetyl Group (C=O): The carbonyl group introduces a degree of polarity and a hydrogen bond acceptor site. This allows for dipole-dipole interactions and weak hydrogen bonding with protic solvents, but this influence is significantly outweighed by the large hydrophobic core.

Dissolution is an equilibrium process that depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. For 4-AcCl-BP, the strong crystal lattice energy of the solid must be overcome by favorable interactions with the solvent molecules.

Predicted Solubility Profile in Common Organic Solvents

Table 2: Predicted Solubility of 4-acetyl-4'-chlorobiphenyl in Various Organic Solvents

| Solvent | Solvent Class | Polarity | Predicted Solubility | Rationale |

| Toluene | Aromatic Hydrocarbon | Nonpolar | High | The aromatic structure of toluene interacts favorably with the biphenyl rings of the solute. |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Polar Aprotic | High | DCM is a versatile solvent that can dissolve a wide range of organic compounds, including those with some polarity. |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | High | THF's ability to act as a hydrogen bond acceptor and its moderate polarity make it effective for dissolving compounds like 4-AcCl-BP. |

| Acetone | Ketone | Polar Aprotic | Moderate to High | As a ketone, acetone shares structural similarity with the acetyl group, promoting solubility. |

| Ethyl Acetate | Ester | Moderately Polar | Moderate | Offers a balance of polar (ester group) and nonpolar (ethyl group) characteristics suitable for dissolution. |

| Acetonitrile | Nitrile | Polar Aprotic | Low to Moderate | While polar, its properties are less favorable for solvating the large nonpolar backbone compared to THF or DCM. |

| Isopropanol | Alcohol | Polar Protic | Low | The hydrogen-bonding network of the alcohol is not easily disrupted by the largely nonpolar solute. |

| Ethanol | Alcohol | Polar Protic | Low | Similar to isopropanol; however, it is noted as a co-solvent for recrystallization, implying some solubility at elevated temperatures.[1] |

| Methanol | Alcohol | Polar Protic | Very Low | The most polar of the common alcohols, making it a poor solvent for this hydrophobic compound. |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Low | While nonpolar, aliphatic hydrocarbons are often less effective than aromatic ones at dissolving aromatic solids due to less favorable π-stacking interactions. |

| Water | Inorganic | Highly Polar | Insoluble | The high polarity and strong hydrogen-bonding network of water make it incapable of dissolving the hydrophobic solute.[1] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For definitive, quantitative data, the equilibrium shake-flask method is the gold standard.[8][9][10] It is a robust and widely accepted protocol for determining the thermodynamic solubility of a compound at a specific temperature.[9]

Expert Rationale

The core principle of this method is to establish a saturated solution in thermodynamic equilibrium with an excess of the solid compound.[9] This ensures that the measured concentration represents the true maximum solubility under the specified conditions. Incubation for at least 24 hours is critical to ensure that this equilibrium is reached, as dissolution can be a slow process.[5][8] The use of a high-performance analytical technique like HPLC or UV-Vis spectroscopy is essential for accurate quantification of the dissolved analyte, free from interference from any undissolved particulates.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the Shake-Flask Method for Solubility.

Detailed Step-by-Step Protocol

-

Compound Addition: Add an excess amount of solid 4-acetyl-4'-chlorobiphenyl to several replicate glass vials (e.g., 2-5 mg into a 2 mL vial). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into each vial.

-

Equilibration: Securely cap the vials. Place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[8][11] For robust validation, additional time points (e.g., 48 hours) can be included to confirm that the concentration does not change, verifying equilibrium.[11]

-

Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle by letting them stand for a short period. To ensure complete removal of particulates, centrifuge the vials at high speed or filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid artificially high results.

-

Sample Dilution: Carefully take an aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated and calibrated analytical method, such as UV-Visible Spectroscopy (if the compound has a suitable chromophore) or HPLC-UV.[8][9] A standard curve must be prepared using known concentrations of 4-acetyl-4'-chlorobiphenyl in the same solvent.

-

Calculation: Calculate the concentration in the diluted sample using the standard curve. Multiply this value by the dilution factor to determine the final solubility of 4-acetyl-4'-chlorobiphenyl in the test solvent. Report the result in appropriate units (e.g., mg/mL, mM).

Conclusion

4-acetyl-4'-chlorobiphenyl is a hydrophobic, lipophilic compound with very low aqueous solubility. Its dissolution in organic media is governed by the "like dissolves like" principle, showing high predicted solubility in nonpolar aromatic and polar aprotic solvents like toluene, DCM, and THF, and poor solubility in polar protic solvents like alcohols and water. For precise quantification, the shake-flask method provides a reliable and authoritative means of determining its thermodynamic solubility. The information and protocols contained within this guide equip researchers with the foundational knowledge and practical tools necessary for the effective handling and application of this compound.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

ChemBK. 4-Acetyl-4'-chlorobiphenyl. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

Environmental Sciences Europe. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Chem.ucla.edu. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chtf.stuba.sk. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

National Center for Biotechnology Information. 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 - PubChem. [Link]

-

Web.pdx.edu. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

National Center for Biotechnology Information. 4-Acetyl-3'-chlorobiphenyl | C14H11ClO | CID 4063565 - PubChem. [Link]

-

Agency for Toxic Substances and Disease Registry. 4. CHEMICAL AND PHYSICAL INFORMATION. [Link]

Sources

- 1. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. enamine.net [enamine.net]

- 9. scribd.com [scribd.com]

- 10. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

spectroscopic data for 4-acetyl-4'-chlorobiphenyl (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-acetyl-4'-chlorobiphenyl

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Substituted Biphenyls

In the landscape of pharmaceutical research and materials science, the biphenyl scaffold is a cornerstone of molecular design. Its rigid, yet conformationally flexible, nature allows for the precise spatial orientation of functional groups, a critical factor in molecular recognition and biological activity. 4-acetyl-4'-chlorobiphenyl (CAS: 5002-07-3, Molecular Formula: C₁₄H₁₁ClO) is an exemplar of this structural class, incorporating an electron-withdrawing chlorine atom and a versatile acetyl group.[1][2] These functionalities not only modulate its physicochemical properties but also serve as handles for further synthetic elaboration.

The unambiguous structural confirmation of such molecules is paramount, ensuring the integrity of research data and the quality of developmental candidates. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and orthogonal dataset for complete characterization. This guide moves beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output, reflecting the analytical logic employed in a modern research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape

NMR spectroscopy serves as the primary tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-acetyl-4'-chlorobiphenyl, both ¹H and ¹³C NMR are indispensable for assigning the positions of all hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol ensures reproducibility and data quality.

-

Sample Preparation: A sample of 5-10 mg of 4-acetyl-4'-chlorobiphenyl is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the complex aromatic region.

-

Acquisition Parameters: Standard acquisition parameters are used, including a sufficient number of scans to achieve a high signal-to-noise ratio.

¹H NMR Analysis: Probing the Proton Environments

The ¹H NMR spectrum of 4-acetyl-4'-chlorobiphenyl is expected to show distinct signals for the acetyl methyl protons and the eight aromatic protons distributed across the two para-substituted rings. The symmetry of the substitution pattern simplifies the aromatic region into two distinct AA'BB' systems.

Table 1: Predicted ¹H NMR Data for 4-acetyl-4'-chlorobiphenyl in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | ~ 2.64 | 3H | Singlet (s) | N/A | -C(=O)CH ₃ |

| B | ~ 7.50 | 2H | Doublet (d) | ~ 8.4 Hz | Protons ortho to -Cl |

| C | ~ 7.61 | 2H | Doublet (d) | ~ 8.4 Hz | Protons meta to -Cl |

| D | ~ 7.71 | 2H | Doublet (d) | ~ 8.2 Hz | Protons meta to -C(=O)CH₃ |

| E | ~ 8.03 | 2H | Doublet (d) | ~ 8.2 Hz | Protons ortho to -C(=O)CH₃ |

Interpretation:

-

Methyl Protons (A): The three protons of the acetyl group are chemically equivalent and do not have any adjacent proton neighbors, resulting in a sharp singlet integrated to 3H. Its chemical shift around 2.64 ppm is characteristic of a methyl group attached to a carbonyl, which is deshielded compared to a standard alkyl proton.

-

Aromatic Protons (B, C, D, E): The eight aromatic protons are split into four distinct signals, each integrating to 2H. The electron-withdrawing nature of the acetyl group causes a significant downfield shift for the protons on its ring (E and D) compared to the protons on the chloro-substituted ring (C and B). Protons ortho to the carbonyl group (E) are the most deshielded due to the anisotropic effect of the C=O bond. Similarly, the protons on the chloro-substituted ring are split into two doublets. The coupling constants of ~8 Hz are typical for ortho-coupling in aromatic systems.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Due to symmetry, 8 distinct signals are expected (6 aromatic CH, 4 quaternary carbons, 1 methyl carbon, and 1 carbonyl carbon), but symmetry reduces the number of unique aromatic signals.

Table 2: Predicted ¹³C NMR Data for 4-acetyl-4'-chlorobiphenyl in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 197.7 | C=O | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~ 144.3 | C4' | Quaternary carbon attached to the acetyl group, deshielded. |

| ~ 139.5 | C1 | Quaternary carbon attached to the chloro-phenyl ring. |

| ~ 136.2 | C1' | Quaternary carbon attached to the chlorine atom. |

| ~ 134.8 | C4 | Quaternary carbon of the acetyl-phenyl ring. |

| ~ 129.2 | C2, C6 | Carbons ortho to the chlorine atom. |

| ~ 129.0 | C3', C5' | Carbons meta to the acetyl group. |

| ~ 128.6 | C2', C6' | Carbons ortho to the acetyl group. |

| ~ 127.5 | C3, C5 | Carbons meta to the chlorine atom. |

| ~ 26.7 | -CH₃ | The acetyl methyl carbon, appearing in the typical aliphatic region. |

Visualization of Structure for NMR Assignment

Caption: Numbering scheme for 4-acetyl-4'-chlorobiphenyl.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Sample Preparation: A small amount of the solid 4-acetyl-4'-chlorobiphenyl is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

IR Data Analysis

The IR spectrum is dominated by absorptions corresponding to the carbonyl group and the aromatic rings.

Table 3: Characteristic IR Absorption Bands for 4-acetyl-4'-chlorobiphenyl

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3080-3030 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2925 | Weak | C-H Stretch | Methyl C-H |

| ~ 1680 | Strong | C=O Stretch | Ketone (Aryl) |

| ~ 1600, 1485 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1265 | Strong | C-C(=O)-C Stretch | Acetyl Group |

| ~ 830 | Strong | C-H Out-of-Plane Bend | 1,4-disubstituted ring |

| ~ 1090 | Medium | C-Cl Stretch | Aryl Halide |

Interpretation:

-

Carbonyl Stretch: The most prominent feature is the intense absorption band around 1680 cm⁻¹. This frequency is characteristic of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). This single peak is a powerful confirmation of the acetyl group's presence.

-

Aromatic Vibrations: The bands in the 1600-1450 cm⁻¹ region are due to carbon-carbon stretching vibrations within the two aromatic rings. The sharp, strong band around 830 cm⁻¹ is highly diagnostic of para (1,4) disubstitution on a benzene ring.

-

C-Cl Stretch: The carbon-chlorine bond stretch is expected in the fingerprint region, typically around 1100-1000 cm⁻¹. Its presence confirms the chloro-substituent.

Mass Spectrometry (MS): Confirming Molecular Weight and Structure

Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule. Electron Ionization (EI) is a common technique for this class of compounds.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, high-energy electrons (~70 eV) bombard the molecule, ejecting an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

MS Data Analysis

The mass spectrum provides a unique fingerprint of the molecule.

Table 4: Key Mass Spectrometry Fragments for 4-acetyl-4'-chlorobiphenyl

| m/z | Proposed Fragment Ion | Formula of Lost Neutral | Interpretation |

| 230/232 | [C₁₄H₁₁ClO]⁺• | N/A | Molecular Ion (M⁺•) peak. The M+2 peak at m/z 232 in a ~1:3 ratio confirms the presence of one chlorine atom. |

| 215/217 | [C₁₃H₈ClO]⁺ | •CH₃ | Loss of a methyl radical via alpha-cleavage, forming a stable acylium ion. |

| 187/189 | [C₁₂H₈Cl]⁺ | •COCH₃ | Loss of the entire acetyl radical. |

| 152 | [C₁₂H₈]⁺• | •Cl | Loss of a chlorine radical from the [C₁₂H₉Cl]⁺ ion. |

Interpretation:

-

Molecular Ion (m/z 230/232): The presence of a pair of peaks at m/z 230 and 232 is definitive proof of a monochlorinated compound.[1] The natural abundance of the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1, and the relative intensity of these two peaks reflects this ratio, confirming the molecular formula.

-

Alpha-Cleavage (m/z 215/217): The most favorable fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[3] The loss of a methyl radical (mass 15) results in the intense base peak at m/z 215 (and its corresponding isotope peak at m/z 217). This is a highly diagnostic fragmentation for methyl ketones.

-

Further Fragmentation: Subsequent loss of carbon monoxide (CO, mass 28) from the acylium ion can occur. The peak at m/z 152 corresponds to the biphenyl radical cation after the loss of both the acetyl group and the chlorine atom, indicating the stability of the core biphenyl structure.

Visualization of Key Fragmentation Pathways

Caption: Primary EI-MS fragmentation pathways for 4-acetyl-4'-chlorobiphenyl.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous and comprehensive structural characterization of 4-acetyl-4'-chlorobiphenyl. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity and substitution pattern. Infrared spectroscopy provides rapid and definitive evidence for the key carbonyl and aromatic functional groups. Finally, mass spectrometry confirms the exact molecular weight, elemental composition (via isotopic pattern), and provides a fragmentation fingerprint that is perfectly consistent with the proposed structure. This orthogonal dataset forms a self-validating system, ensuring the identity and purity of the compound, a critical requirement for its application in any scientific or developmental context.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592569, 4-Acetyl-4'-chlorobiphenyl. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Acetyl-4'-chlorobiphenyl. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 4-Acetylbiphenyl. In SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7113, 4-Acetylbiphenyl. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Acetyl-4'-chlorobiphenyl. Retrieved from [Link]

-

Sparling, J., Fung, D., & Safe, S. (1980). Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion. Biomedical Mass Spectrometry, 7(1), 13–19. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 4-Acetylbiphenyl - Optional[13C NMR] - Chemical Shifts. In SpectraBase. Retrieved from [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 4-Chlorobiphenyl - Optional[FTIR] - Spectrum. In SpectraBase. Retrieved from [Link]

-

Grimm, F. A., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 20(3), 466-475. Retrieved from [Link]

Sources

A Technical Guide to the Potential Biological Activity of 4-Acetyl-4'-Chlorobiphenyl and its Metabolites

This guide provides an in-depth technical exploration of the potential biological activities of 4-acetyl-4'-chlorobiphenyl and its predicted metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding from related compounds to build a predictive framework for assessing the toxicological and pharmacological profile of this specific molecule. We will delve into the probable metabolic pathways, key biological activities of concern, and the detailed experimental protocols required for their investigation.

Introduction: The Biphenyl Scaffold and Emerging Contaminants

4-Acetyl-4'-chlorobiphenyl is an aromatic ketone featuring a biphenyl structure with an acetyl group and a chlorine atom at the para positions of the respective phenyl rings[1]. While not a widely commercialized product itself, it belongs to the broader class of chlorobiphenyls, some of which are known environmental contaminants with significant health implications[1]. The structure of 4-acetyl-4'-chlorobiphenyl makes it a pertinent subject for toxicological investigation, as its metabolism can be predicted to generate reactive species with potential biological consequences. This guide will extrapolate from the well-documented metabolism and toxicity of the closely related compound, 4-chlorobiphenyl (PCB3), to provide a scientifically grounded assessment of 4-acetyl-4'-chlorobiphenyl.

Predicted Metabolic Pathways of 4-Acetyl-4'-Chlorobiphenyl

The metabolic fate of a xenobiotic is a critical determinant of its toxicity. For many biphenyl compounds, metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, is a process of bioactivation, converting a relatively inert parent compound into more reactive and potentially harmful metabolites[2][3].

Based on extensive studies of 4-chlorobiphenyl (PCB3), the metabolism of 4-acetyl-4'-chlorobiphenyl is anticipated to proceed through several key steps[4][5]:

-

Phase I Metabolism (Oxidation): The initial and most critical step is the hydroxylation of the biphenyl rings, catalyzed by CYP enzymes[1]. This is expected to yield monohydroxylated and dihydroxylated metabolites. The primary sites of hydroxylation are likely to be the positions ortho and meta to the existing substituents.

-

Formation of Reactive Quinones: Dihydroxylated metabolites, particularly catechols (ortho-dihydroxylated) and hydroquinones (para-dihydroxylated), can undergo further oxidation to form highly reactive quinones[6][7]. This oxidation can be catalyzed by enzymes such as prostaglandin H synthase (PGHS), which is present in hormonally sensitive tissues[6]. These electrophilic quinones are capable of forming covalent adducts with cellular macromolecules like DNA and proteins, a key mechanism of toxicity for many aromatic compounds[7].

-

Phase II Metabolism (Conjugation): The hydroxylated metabolites can also undergo conjugation reactions, such as sulfation and glucuronidation, to form more water-soluble compounds that are more readily excreted[4]. While generally a detoxification pathway, some conjugated metabolites have been shown to retain biological activity[4].

The acetyl group on 4-acetyl-4'-chlorobiphenyl may also be subject to metabolic transformation, such as reduction to an alcohol, which would introduce another layer of complexity to its metabolic profile.

Caption: Predicted metabolic pathway of 4-acetyl-4'-chlorobiphenyl.

Potential Biological Activities and Investigative Protocols

The biological activities of 4-acetyl-4'-chlorobiphenyl and its metabolites are likely to be multifaceted, encompassing cytotoxicity, genotoxicity, and endocrine disruption. The following sections detail these potential activities and provide standardized protocols for their assessment.

Cytotoxicity

Rationale: The parent compound and its metabolites, particularly the reactive quinones, can induce cellular toxicity by disrupting cellular processes, inducing oxidative stress, and damaging cellular components. The cytotoxicity of lower chlorinated PCBs and their metabolites has been shown to be structure-dependent, with hydroxylated metabolites often exhibiting greater toxicity than the parent compounds[8].

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells, C6 glioma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight[8].

-

Compound Exposure: Treat the cells with a range of concentrations of 4-acetyl-4'-chlorobiphenyl and its synthesized or isolated metabolites (e.g., 0.5-50 µM) for 24 hours. Include a vehicle control (e.g., DMSO)[8].

-

MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

| Compound | IC50 (µM) in C6 cells[8] |

| 4-chlorobiphenyl (PCB 3) | >50 |

| 2,2',5,5'-tetrachlorobiphenyl (PCB 52) | 8.8 |

| 4-OH-PCB52 | 2.2 |

| 4-OH-PCB52 sulfate | 8.4 |

Genotoxicity

Rationale: The formation of electrophilic quinone metabolites that can form DNA adducts is a significant concern for genotoxicity[4][7]. These adducts can lead to mutations and chromosomal damage, which are initiating events in carcinogenesis. Metabolites of the related 4-chlorobiphenyl have been shown to cause DNA strand breaks and gene mutations in cell cultures[4].

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y) and expose them to various concentrations of the test compounds with and without metabolic activation (S9 fraction).

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Caption: Workflow for the in vitro micronucleus assay.

Endocrine Disruption

Rationale: Many hydroxylated metabolites of PCBs are known endocrine disruptors[9][10][11]. They can interfere with hormone synthesis, transport, and receptor binding, particularly affecting thyroid hormone and estrogen pathways[4][12]. Given the structural similarity, the hydroxylated metabolites of 4-acetyl-4'-chlorobiphenyl are also likely to possess endocrine-disrupting properties.

Experimental Protocol: Estrogen Receptor (ER) Binding Assay

This assay determines the ability of a chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare a source of estrogen receptors, such as a cytosolic fraction from uterine tissue of immature female rats or a commercially available recombinant human ER.

-

Competitive Binding: Incubate the receptor preparation with a constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) and varying concentrations of the test compounds.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 (the concentration that displaces 50% of the radiolabeled estrogen) and the relative binding affinity (RBA) compared to estradiol.

Experimental Protocol: Aromatase Activity Assay

Aromatase (CYP19A1) is a key enzyme in the synthesis of estrogens. Inhibition of aromatase activity is a mechanism of endocrine disruption.

Step-by-Step Methodology:

-

Enzyme Source: Use human placental microsomes or a recombinant human aromatase enzyme source.

-

Incubation: Incubate the enzyme with a tritiated androgen substrate (e.g., [1β-3H]-androstenedione) and varying concentrations of the test compounds.

-

Measurement of Product Formation: Aromatase converts the androgen to an estrogen, releasing tritiated water (3H2O). Separate the 3H2O from the remaining substrate using a dextran-coated charcoal stripping method.

-

Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The available evidence from structurally related compounds, particularly 4-chlorobiphenyl, strongly suggests that 4-acetyl-4'-chlorobiphenyl is likely to undergo metabolic activation to hydroxylated and quinone metabolites. These metabolites are predicted to be the primary drivers of its potential biological activities, including cytotoxicity, genotoxicity, and endocrine disruption.

The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these potential hazards. A thorough toxicological evaluation of 4-acetyl-4'-chlorobiphenyl should prioritize the synthesis and isolation of its major metabolites to enable their individual assessment. Such studies are crucial for a comprehensive risk assessment of this and other emerging environmental contaminants. Furthermore, understanding the specific cytochrome P450 isoforms involved in its metabolism would provide valuable insights into inter-individual differences in susceptibility to its potential toxic effects.

References

-

Espandiari, P., et al. (2004). Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model. Toxicological Sciences, 79(1), 41-46. [Link]

-

Espandiari, P., et al. (2004). Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model. PubMed, 15044548. [Link]

-

Song, Y., et al. (2009). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. Chemical Research in Toxicology, 22(1), 64-71. [Link]

-

Kania, P., et al. (2020). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. ACS Omega, 5(42), 27467-27478. [Link]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. [Link]

-

Song, Y., et al. (2009). Oxidation of 4-Chlorobiphenyl Metabolites to Electrophilic Species by Prostaglandin H Synthase. Chemical Research in Toxicology, 22(1), 64-71. [Link]

-

Kania, P., et al. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology, 56(18), 13293-13303. [Link]

-

Al-Musaed, S., et al. (2022). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Toxics, 10(10), 579. [Link]

-

Tsuruta, Y., et al. (1995). Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver. Biological & Pharmaceutical Bulletin, 18(10), 1362-1367. [Link]

-

Sipes, I. G., & Schnellmann, R. G. (1987). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology, 36(4), 453-459. [Link]

-

Safe, S., & Ruzo, L. O. (1975). The metabolism of 4-chlorobiphenyl in the pig. Canadian Journal of Physiology and Pharmacology, 53(3), 392-396. [Link]

-

De Coster, S., & van Larebeke, N. (2012). Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action. Journal of Environmental and Public Health, 2012, 713696. [Link]

-

Kitamura, M., et al. (2018). Effects of 4-Hydroxy-2,3,3',4',5-Pentachlorobiphenyl (4-OH-CB107) on Liver Transcriptome in Rats: Implication in the Disruption of Circadian Rhythm and Fatty Acid Metabolism. Biological & Pharmaceutical Bulletin, 41(8), 1238-1246. [Link]

-

Cok, I., et al. (2008). Endocrine disruptive effects of polychlorinated biphenyls on the thyroid gland in female rats. Environmental Toxicology and Pharmacology, 26(3), 282-286. [Link]

-

The Endocrine Disruption Exchange. (n.d.). 4,4'-dihydroxy-2-chlorobiphenyl. [Link]

-

Tang, J., et al. (2011). Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos. Journal of Pharmacology and Experimental Therapeutics, 337(2), 487-495. [Link]

-

Gore, A. C., et al. (2015). Endocrine-disrupting chemicals: Effects on neuroendocrine systems and the neurobiology of social behavior. Hormones and Behavior, 76, 75-87. [Link]

-

Kania, P., et al. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology, 56(18), 13293-13303. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(1), 1. [Link]

-

Rendic, S., & Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8759. [Link]

-

Ziegler, P., et al. (2025). Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. Archives of Toxicology, 99(1), 1-13. [Link]

-

Rehman, A., & Kerndt, P. R. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of 4-chlorobiphenyl in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 4-Hydroxy-2,3,3',4',5-Pentachlorobiphenyl (4-OH-CB107) on Liver Transcriptome in Rats: Implication in the Disruption of Circadian Rhythm and Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocrine disruptive effects of polychlorinated biphenyls on the thyroid gland in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. endocrinedisruption.org [endocrinedisruption.org]

- 12. Endocrine-disrupting chemicals: Effects on neuroendocrine systems and the neurobiology of social behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation of 4-acetyl-4'-chlorobiphenyl

Abstract

4-acetyl-4'-chlorobiphenyl is an aromatic ketone featuring a biphenyl structure with an acetyl group and a chlorine atom.[1] This compound serves as an intermediate in organic synthesis and is explored in material science and pharmaceutical development.[1] As with many halogenated aromatic compounds, understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This guide provides a comprehensive technical overview of the known and predicted environmental transformation pathways of 4-acetyl-4'-chlorobiphenyl. Due to the limited direct research on this specific molecule, this guide leverages extensive data on the closely related compound, 4-chlorobiphenyl (4-CB), as a primary model to infer potential degradation mechanisms. We will explore abiotic and biotic degradation pathways, propose hypothetical transformation routes for the acetylated compound, and provide detailed experimental protocols for their validation.

Introduction: Physicochemical Profile and Environmental Significance

4-acetyl-4'-chlorobiphenyl (C14H11ClO) is a solid crystalline substance with a molecular weight of 230.69 g/mol .[2][3] Its structure, characterized by the stable biphenyl backbone, the electron-withdrawing chlorine atom, and the keto-functional acetyl group, dictates its environmental behavior. Polychlorinated biphenyls (PCBs) are known for their environmental persistence, low water solubility, and tendency to bioaccumulate in fatty tissues, leading to their widespread presence in various environmental compartments.[4][5] Although 4-acetyl-4'-chlorobiphenyl is not a PCB in the traditional sense, its chlorinated biphenyl core suggests a potential for similar environmental persistence and bioaccumulation. The presence of the acetyl group, however, introduces a site for potential metabolic attack, which may differentiate its fate from that of non-acetylated chlorobiphenyls.

| Property | Value | Source |

| Molecular Formula | C14H11ClO | [2][3] |

| Molecular Weight | 230.69 g/mol | [2] |

| IUPAC Name | 1-[4-(4-chlorophenyl)phenyl]ethanone | [2] |

| CAS Number | 5002-07-3 | [2] |

Abiotic Degradation: Pathways Independent of Biological Activity

Abiotic degradation processes are crucial in determining the initial transformation of 4-acetyl-4'-chlorobiphenyl in the environment, particularly in atmospheric and aquatic systems.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. For chlorobiphenyls, this often involves the cleavage of the carbon-chlorine bond.

Direct photolysis of chlorinated aromatic compounds can occur upon absorption of UV radiation. While 4-chlorobiphenyl itself may not readily undergo photolysis with near UV-visible light, the presence of photosensitizers can facilitate this process. For instance, the dechlorination of 4-chlorobiphenyl to biphenyl has been demonstrated in the presence of aliphatic amines and anthracene as a photosensitizer.

Indirect photolysis involves reactive species generated by other light-absorbing molecules in the environment. Key reactive species in aquatic environments include hydroxyl radicals (•OH). The photochemical reaction of 4-chlorobiphenyl with nitrous acid (HONO), a source of hydroxyl radicals in the atmosphere and atmospheric waters, has been studied.[6] This reaction leads to the formation of hydroxylated and nitrated products.[6]

Advanced oxidation processes, such as TiO2 photocatalysis, have shown effectiveness in degrading 4-chlorobiphenyl.[7] This process generates highly reactive hydroxyl radicals that can attack the aromatic rings, leading to their cleavage and mineralization. The degradation kinetics often follow a pseudo-first-order model.[7] The efficiency of this process can be influenced by factors such as the initial concentration of the pollutant, the amount of catalyst, and the presence of other substances like co-solvents and surfactants.[7]

Sonochemical Degradation

The application of ultrasound (sonolysis) can induce the degradation of chlorinated biphenyls in aqueous solutions and sediments.[8] The process involves acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of reactive radicals and subsequent degradation of the pollutant. More than 90% of 4-chlorobiphenyl in an aqueous solution was destroyed after 20 minutes of sonication in one study.[8]

Biotic Degradation: The Role of Microorganisms

The microbial degradation of chlorinated biphenyls has been extensively studied, with 4-chlorobiphenyl serving as a model compound.[9][10][11][12] These studies provide a strong foundation for predicting the biodegradation of 4-acetyl-4'-chlorobiphenyl.

Aerobic Biodegradation of the 4-Chlorobiphenyl Model

Under aerobic conditions, bacteria and fungi can degrade 4-chlorobiphenyl through a series of enzymatic reactions. The most common pathway involves the dioxygenation of the unsubstituted phenyl ring.[10]

-

Initial Dioxygenation: The process is initiated by a biphenyl dioxygenase, which introduces two hydroxyl groups onto the unsubstituted ring to form a cis-2,3-dihydro-2,3-dihydroxy-4'-chlorobiphenyl.[10]

-

Dehydrogenation: A dehydrogenase then converts this intermediate to 2,3-dihydroxy-4'-chlorobiphenyl.[10]

-

Meta-Cleavage: A 2,3-dihydroxybiphenyl-1,2-dioxygenase cleaves the dihydroxylated ring to produce 2-hydroxy-6-oxo-6-(4'-chlorophenyl)-hexa-2,4-dienoate, which is a yellow metabolite.[10][13]

-

Hydrolysis: Finally, a hydrolase acts on this compound to yield 4-chlorobenzoic acid.[10]

Numerous bacterial strains, including those from the genera Pseudomonas, Achromobacter, Bacillus, and Rhodococcus, have been shown to carry out this transformation.[9][11][14][15] Fungi, such as Trichosporon mucoides and Paecilomyces lilacinus, can also oxidize chlorinated biphenyls, often starting with the non-halogenated ring.[16]

Proposed Biodegradation Pathways for 4-acetyl-4'-chlorobiphenyl

The presence of the acetyl group in 4-acetyl-4'-chlorobiphenyl introduces additional possibilities for microbial transformation. It is plausible that degradation could be initiated at either the acetyl group or the unsubstituted aromatic ring.

Pathway A: Initial Attack on the Unsubstituted Ring

This pathway would be analogous to the degradation of 4-chlorobhenyl.

Caption: Proposed aerobic degradation of 4-acetyl-4'-chlorobiphenyl via initial ring dioxygenation.

Pathway B: Initial Transformation of the Acetyl Group

Microorganisms possess a variety of enzymes that can transform acetyl groups. This could represent an alternative or concurrent initial step in the degradation process.

-

Reduction: The acetyl group could be reduced to an ethyl group or a secondary alcohol (1-(4'-chlorobiphenyl-4-yl)ethanol) by reductases.

-

Oxidation (Baeyer-Villiger Monooxygenase): A Baeyer-Villiger monooxygenase could oxidize the ketone to an ester (4'-chlorobiphenyl-4-yl acetate), which could then be hydrolyzed to 4'-chloro-[1,1'-biphenyl]-4-ol.

Caption: Proposed aerobic degradation of 4-acetyl-4'-chlorobiphenyl via initial acetyl group transformation.

Bioaccumulation and Toxicity

Persistent organic pollutants like PCBs are known to bioaccumulate in organisms and biomagnify through the food web.[4][17] The lipophilic nature of the biphenyl structure facilitates its partitioning into fatty tissues. While specific data for 4-acetyl-4'-chlorobiphenyl is lacking, its structural similarity to PCBs suggests a potential for bioaccumulation. The toxicity of PCBs varies depending on the congener, but they are generally associated with adverse health effects.[4][18] The toxicity of 4-acetyl-4'-chlorobiphenyl has not been extensively studied, but it is expected to exhibit some level of toxicity characteristic of chlorinated aromatic compounds.

Experimental Protocols for Assessing Environmental Fate

To validate the proposed degradation pathways and quantify the environmental persistence of 4-acetyl-4'-chlorobiphenyl, a series of standardized laboratory experiments are necessary.

OECD 301: Ready Biodegradability

This test provides an initial screening of the potential for a chemical to be readily biodegradable under aerobic conditions.

Methodology:

-

Preparation of Inoculum: Obtain activated sludge from a domestic wastewater treatment plant.

-

Test System: Set up sealed vessels containing a defined mineral medium, the test substance (4-acetyl-4'-chlorobiphenyl) as the sole carbon source, and the microbial inoculum.

-

Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: Monitor biodegradation by measuring oxygen consumption (BOD) or carbon dioxide evolution.

-

Analysis: Compare the biodegradation of the test substance to that of a readily biodegradable reference substance (e.g., sodium benzoate). A substance is considered readily biodegradable if it reaches >60% of its theoretical oxygen demand or theoretical carbon dioxide production within a 10-day window during the 28-day test.

Phototransformation of Chemicals in Water (OECD Guideline)

This protocol is designed to determine the potential for photodegradation of a chemical in water.

Methodology:

-

Solution Preparation: Prepare sterile, buffered aqueous solutions of 4-acetyl-4'-chlorobiphenyl.

-

Irradiation: Irradiate the solutions with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Controls: Prepare identical solutions and keep them in the dark to account for any non-photochemical degradation.

-

Sampling and Analysis: At various time intervals, take samples from both the irradiated and dark control solutions. Analyze the concentration of 4-acetyl-4'-chlorobiphenyl and any potential photoproducts using a suitable analytical method like HPLC or GC-MS.

-

Data Analysis: Calculate the photodegradation rate constant and the half-life of the compound.

Caption: Experimental workflow for assessing the phototransformation of 4-acetyl-4'-chlorobiphenyl in water.

Conclusion

The environmental fate and degradation of 4-acetyl-4'-chlorobiphenyl are not yet well-documented in scientific literature. However, by drawing parallels with the extensively studied 4-chlorobiphenyl, we can propose plausible degradation pathways. Abiotic processes like photolysis and sonolysis are likely to contribute to its transformation in the environment. Biotic degradation, particularly by microorganisms, is expected to play a significant role, with potential initiation at either the unsubstituted aromatic ring or the acetyl group. Further research employing standardized experimental protocols is essential to elucidate the precise degradation mechanisms, identify metabolites, and quantify the persistence and bioaccumulation potential of this compound. This knowledge is critical for a comprehensive risk assessment and for ensuring the environmental safety of its applications.

References

- Smolecule. (2023, August 16). Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3.

- Sylvestre, M. (2015, January 19). Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls. ResearchGate.

- National Center for Biotechnology Information. (n.d.). 4-Acetyl-4'-chlorobiphenyl. PubChem.

- Eawag. (1997, December 15). 4-Chlorobiphenyl Degradation Pathway. Eawag-BBD.

- ResearchGate. (n.d.). Proposed pathway for the transformation of 4-chlorobiphenyl (1) by the yeast Trichosporon mucoides.

-

Chu, I., Villeneuve, D. C., Yagminas, A., Lecavalier, P., Poon, R., Feeley, M., Kennedy, S. W., Seegal, R. F., Håkansson, H., Ahlborg, U. G., Valli, V. E., & Bergman, A. (1996). Toxicity of 2,2',4,4',5,5'-hexachlorobiphenyl in rats: effects following 90-day oral exposure. Journal of Applied Toxicology, 16(2), 121–128. [Link]<121::AID-JAT320>3.0.CO;2-G

- PubMed. (2019, October 24). Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2.

- Kobayashi, K., Katayama-Hirayama, K., & Tobita, S. (n.d.). Isolation and characterization of microorganisms that degrade 4-chlorobiphenyl to 4-chlorobenzoic acid. ResearchGate.

- ResearchGate. (n.d.). TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants.

- PubMed. (1984). Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls.

- ChemBK. (n.d.). 4-Acetyl-4'-chlorobiphenyl.

- National Institutes of Health. (n.d.). Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls. PubMed Central.

- ResearchGate. (n.d.). Degradation of 4-Chlorobiphenyl and 4-Chlorobenzoic Acid by the Strain Rhodococcus ruber P25.

- SAFETY DATA SHEET. (2025, December 22). 4-Acetylbiphenyl.

- PubMed. (n.d.). Sonochemical desorption and destruction of 4-chlorobiphenyl from synthetic sediments.

- MT Chemtech India. (n.d.). 4-Acetylbiphenyl (ACBP) - Pharmaceutical Intermediate at Attractive Price.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Acetylbiphenyl: A Cornerstone in Pharmaceutical Intermediate Synthesis.

- ResearchGate. (2019, November 28). Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2.

-

Tanaka, Y., Uryu, T., Ohashi, M., & Tsujimoto, K. (1987). Dechlorination of 4-Chlorobiphenyl mediated by Aromatic Photo-catalysts. Journal of the Chemical Society, Chemical Communications, (22), 1703. [Link]

- National Center for Biotechnology Information. (n.d.). 4-Chlorobiphenyl. PubChem.

- PubMed. (n.d.). Environmental fate and global distribution of polychlorinated biphenyls.

- National Institutes of Health. (n.d.). Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution. PubMed Central.

- PubMed. (n.d.). Bioaccumulation, bioavailability and environmental fate of chlorophenol impurities, polychlorinated hydroxydiphenylethers and their methoxy analogues.

- ResearchGate. (n.d.). Environmental Fate and Global Distribution of Polychlorinated Biphenyls.

- Royal Society of Chemistry. (n.d.). Photoreduction of 4-chlorobiphenyl by aliphatic amines. Journal of the Chemical Society, Chemical Communications.

- ResearchGate. (n.d.). Biodegradation Of 4-Chlorobiphenyl By Pseudomonas synxantha.

- PubMed. (n.d.). Legacy and emerging persistent organic pollutants in the freshwater system: Relative distribution, contamination trends, and bioaccumulation.

- PubMed. (n.d.). Environmental fate and behavior of persistent organic pollutants in Shergyla Mountain, southeast of the Tibetan Plateau of China.

- ResearchGate. (n.d.). Evidence of bioaccumulation of selected persistent organic pollutants in a tropical estuary in southern Puerto Rico.

- Semantic Scholar. (n.d.). Environmental Fate of 2, 4-Dichlorophenoxyacetic Acid.

Sources

- 1. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]

- 2. 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sonochemical desorption and destruction of 4-chlorobiphenyl from synthetic sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chlorobiphenyl Degradation Pathway [eawag-bbd.ethz.ch]

- 11. Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Legacy and emerging persistent organic pollutants in the freshwater system: Relative distribution, contamination trends, and bioaccumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicity of 2,2',4,4',5,5'-hexachlorobiphenyl in rats: effects following 90-day oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Studies of 4-Acetyl-4'-chlorobiphenyl and Related Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the toxicological assessment of 4-acetyl-4'-chlorobiphenyl, a halogenated aromatic ketone. As a member of the broader class of chlorobiphenyls, this compound warrants careful toxicological scrutiny due to the known adverse health effects associated with polychlorinated biphenyls (PCBs). This document synthesizes current knowledge on its physicochemical properties, toxicokinetics, and mechanisms of toxicity. It further presents detailed, field-proven protocols for essential in vitro and in vivo toxicological assays and offers a comparative toxicological perspective with related compounds such as 4-chlorobiphenyl and 4-acetylbiphenyl. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities and environmental contaminants.

Introduction and Physicochemical Profile

4-Acetyl-4'-chlorobiphenyl (4-AcCl-BP) is an aromatic ketone characterized by a biphenyl backbone, with an acetyl group at the 4-position and a chlorine atom at the 4'-position[1]. Its molecular formula is C₁₄H₁₁ClO, and it has a molecular weight of 230.69 g/mol [1][2][3]. While not produced commercially on a large scale, 4-AcCl-BP may be present as a minor component in some commercial PCB mixtures and can form as a degradation product of other chlorobiphenyls in the environment[1]. Its utility has been explored as an intermediate in organic synthesis, particularly in the pharmaceutical and material science sectors[1].

Given its structural similarity to polychlorinated biphenyls (PCBs), a class of persistent organic pollutants known for a wide range of toxic effects, a thorough toxicological evaluation of 4-AcCl-BP is imperative[4][5]. PCBs are known to cause developmental and reproductive toxicity, endocrine disruption, hepatotoxicity, and carcinogenesis[4][5]. Understanding the toxicological profile of 4-AcCl-BP is crucial for assessing its potential environmental and human health risks.

Table 1: Physicochemical Properties of 4-Acetyl-4'-chlorobiphenyl

| Property | Value | Source |

| IUPAC Name | 1-[4-(4-chlorophenyl)phenyl]ethanone | [2] |

| CAS Number | 5002-07-3 | [2][3] |

| Molecular Formula | C₁₄H₁₁ClO | [1][2][3] |

| Molecular Weight | 230.69 g/mol | [1][2][3] |

| Appearance | Crystalline solid (typical for biphenyls) | [6] |

| LogP (Octanol/Water) | 4.6 (Computed) | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a compound dictates its concentration and duration of action at target sites. For 4-AcCl-BP, its lipophilicity, suggested by a computed LogP of 4.6, indicates a tendency for bioaccumulation in lipid-rich tissues, a characteristic shared with other PCBs[2][6].

Metabolism as a Key Determinant of Toxicity

The metabolism of PCBs is primarily mediated by the cytochrome P450 (CYP) monooxygenase system, and this is the expected pathway for 4-AcCl-BP[4][7]. Metabolism is a double-edged sword; while it can facilitate detoxification and excretion, it can also lead to bioactivation, forming reactive metabolites that are more toxic than the parent compound[4][8].